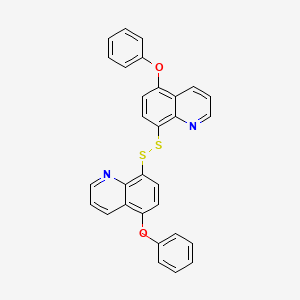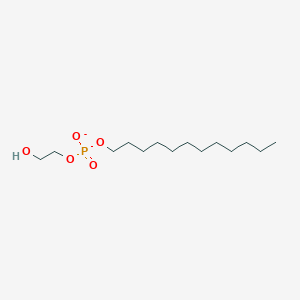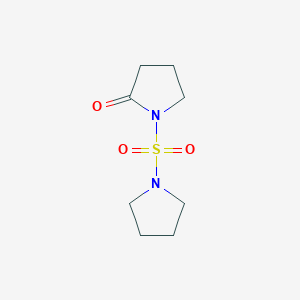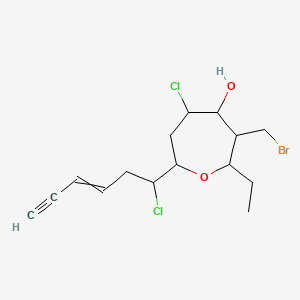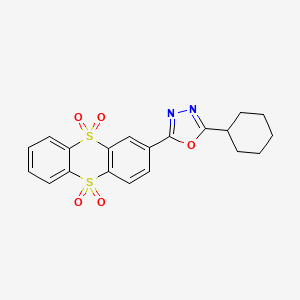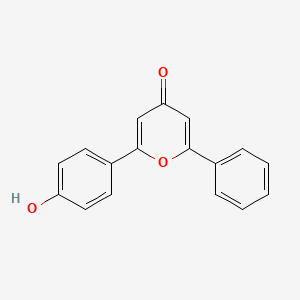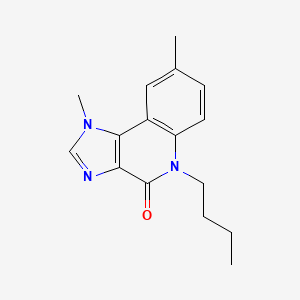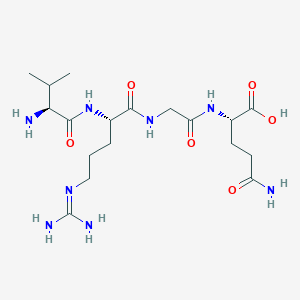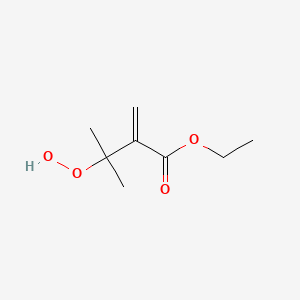
Ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroperoxy group, a methyl group, and a methylene group attached to a butanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate typically involves the reaction of ethyl 3-methyl-2-methylidenebutanoate with hydrogen peroxide under acidic conditions. The reaction proceeds through the formation of a hydroperoxide intermediate, which is then stabilized by the ester group.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Types of Reactions:
Oxidation: The hydroperoxy group in this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction of the hydroperoxy group can lead to the formation of alcohols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or other derivatives.
Applications De Recherche Scientifique
Ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its role as a reactive oxygen species (ROS) generator.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs that target oxidative stress-related diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative modifications. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Comparaison Avec Des Composés Similaires
Ethyl 3-methyl-2-methylidenebutanoate: Lacks the hydroperoxy group, making it less reactive in oxidation reactions.
Methyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 3-hydroperoxy-3-methylbutanoate: Similar but lacks the methylene group, affecting its reactivity and applications.
Propriétés
Numéro CAS |
138999-37-8 |
|---|---|
Formule moléculaire |
C8H14O4 |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
ethyl 3-hydroperoxy-3-methyl-2-methylidenebutanoate |
InChI |
InChI=1S/C8H14O4/c1-5-11-7(9)6(2)8(3,4)12-10/h10H,2,5H2,1,3-4H3 |
Clé InChI |
WMTMCTMLJKHUDG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C)C(C)(C)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(2-Carbamoyloxypropyl)-5-(3,5-dichlorophenyl)sulfanyl-4-isopropyl-imidazol-2-yl]methyl carbamate](/img/structure/B14267350.png)
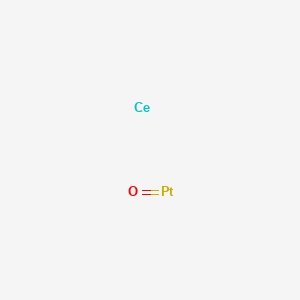
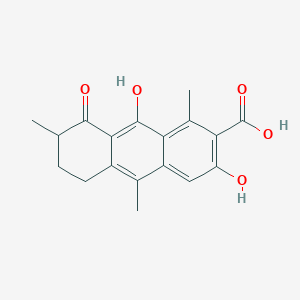
![(1S)-7,7-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14267358.png)
